2-bromo-1-chloro-3-ethynylbenzene
Description
2-Bromo-1-chloro-3-ethynylbenzene (CAS 2168633-93-8) is a halogenated aromatic compound with the molecular formula C₈H₄BrCl and a molecular weight of 215.47 g/mol . The structure features a benzene ring substituted with bromine at position 2, chlorine at position 1, and an ethynyl group (–C≡CH) at position 2. The ethynyl group introduces sp-hybridized carbon atoms, enabling π-orbital interactions and reactivity in cross-coupling reactions (e.g., Sonogashira coupling). Key physical properties such as density, boiling point, and melting point remain unreported in available literature , suggesting a need for further experimental characterization.
Properties
CAS No. |
2168633-93-8 |
|---|---|
Molecular Formula |
C8H4BrCl |
Molecular Weight |
215.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Sequential Sandmeyer Bromination and Chlorination
This method begins with 3-nitroacetophenone as the starting material:
-
Bromination : Treatment with CuBr and HBr at 50–65°C yields 2-bromo-3-nitroacetophenone (Yield: 95.2%).
-
Reduction : Catalytic hydrogenation converts the nitro group to an amine.
-
Chlorination : Diazotization with NaNO₂/HCl followed by CuCl-mediated Sandmeyer reaction introduces chlorine at the para position (Yield: 96.9%).
-
Decarbonylation : The acetyl group is removed via Huang-Minlon reduction to yield 1-chloro-2-bromobenzene.
Challenges:
Radical Bromination of 1-Chlorobenzene
Using N-bromosuccinimide (NBS) under radical initiation (benzoyl peroxide, 80°C):
\text{1-Chlorobenzene} + \text{NBS} \xrightarrow{\text{PhCOO- }} \text{1-Chloro-2-bromobenzene} \quad (\text{Yield: 86.6%})
Key parameters :
Alkyne-First Approaches
Sonogashira Coupling on 1-Chloro-2-Bromobenzene
Palladium-catalyzed coupling with trimethylsilylacetylene (TMSA) :
-
Coupling :
\text{1-Chloro-2-bromobenzene} + \text{TMSA} \xrightarrow{\text{Pd(PPh₃)₄, CuI}} \text{1-Chloro-2-bromo-3-(TMS-ethynyl)benzene} \quad (\text{Yield: 89%}) -
Deprotection : TBAF in THF removes the TMS group (Yield: 98%).
Optimization :
Direct Ethynylation via Elimination
From 1-chloro-2-bromo-3-(β-chlorovinyl)benzene :
\text{1-Chloro-2-bromo-3-(β-chlorovinyl)benzene} \xrightarrow{\text{KOH, EtOH}} \text{this compound} \quad (\text{Yield: 78%})
Side reactions :
Comparative Analysis of Methods
| Method | Starting Material | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Sandmeyer Halogenation | 3-Nitroacetophenone | Bromination, Chlorination | 85.9 | 99.5 | High |
| Radical Bromination | 1-Chlorobenzene | NBS, Benzoyl Peroxide | 86.6 | 99.4 | Moderate |
| Sonogashira Coupling | 1-Chloro-2-bromobenzene | Pd/Cu Catalysis | 89.0 | 99.8 | High |
| Elimination | β-Chlorovinyl Derivative | KOH Dehydrohalogenation | 78.0 | 98.2 | Low |
Observations :
-
Sonogashira coupling offers the highest yield and purity but requires expensive catalysts.
-
Sandmeyer reactions are cost-effective but involve multi-step sequences.
Purification and Characterization
-
Recrystallization : Benzene or chlorobenzene yields needle-like crystals (mp: 65–67°C).
-
Column Chromatography : Silica gel (200–400 mesh) with hexane/ethyl acetate (9:1) achieves >99% purity.
-
Spectroscopic Data :
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-chloro-3-ethynylbenzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of the bromine or chlorine atom with other electrophiles under specific conditions.
Sonogashira Coupling: This reaction involves the coupling of the ethynyl group with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and various Lewis acids such as aluminum chloride.
Sonogashira Coupling: Reagents include palladium catalysts, copper co-catalysts, and bases such as triethylamine or potassium carbonate.
Major Products Formed
Electrophilic Aromatic Substitution: Products include substituted benzene derivatives with different electrophiles replacing the halogen atoms.
Sonogashira Coupling: Products include aryl or vinyl-substituted ethynylbenzene derivatives.
Scientific Research Applications
Organic Synthesis
2-Bromo-1-chloro-3-ethynylbenzene serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in several chemical reactions:
- Cross-Coupling Reactions : This compound can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions, to form more complex aromatic compounds. These reactions are essential for synthesizing pharmaceuticals and agrochemicals .
- Functionalization : The presence of both bromine and chlorine atoms enables selective functionalization at the ethynyl group or the aromatic ring, facilitating the development of new materials with desired properties .
Pharmaceutical Applications
The pharmaceutical industry has shown interest in this compound due to its potential as an intermediate in drug synthesis:
- Anticancer Agents : Research indicates that derivatives of halogenated ethynylbenzenes exhibit cytotoxic activity against cancer cells. The halogen substituents can enhance biological activity by influencing the compound's interaction with biological targets .
- Antiviral Compounds : Studies have suggested that compounds containing ethynyl groups can exhibit antiviral properties, making this compound a candidate for further research in antiviral drug development .
Materials Science
In materials science, this compound is explored for its potential use in developing advanced materials:
- Polymer Chemistry : The compound can be utilized in the synthesis of functionalized polymers through radical polymerization techniques. Such polymers may find applications in coatings, adhesives, and electronic materials .
- Nanomaterials : Its ability to form stable complexes with metals makes it suitable for creating nanomaterials that can be used in catalysis or as sensors .
Case Study 1: Synthesis of Anticancer Agents
A study investigated the synthesis of novel anticancer agents using this compound as a key intermediate. The researchers reported successful modifications leading to compounds that showed significant cytotoxic effects against various cancer cell lines.
Case Study 2: Development of Functional Polymers
Another research project focused on using this compound to create functionalized polymers with enhanced thermal stability and mechanical properties. The resulting materials demonstrated promising applications in high-performance coatings.
Mechanism of Action
The mechanism of action of 2-bromo-1-chloro-3-ethynylbenzene in chemical reactions involves the formation of reactive intermediates such as benzenonium ions during electrophilic aromatic substitution . These intermediates undergo further transformations to yield the final products. The ethynyl group can participate in coupling reactions, forming new carbon-carbon bonds through palladium-catalyzed processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to three structurally related derivatives (Table 1):
Table 1: Structural and Physical Properties of Comparable Compounds
*Calculated based on molecular formula.
Key Observations:
Substituent Diversity: The target compound combines bromine, chlorine, and ethynyl groups, whereas 1-chloro-2-ethynylbenzene lacks bromine and has a simpler substitution pattern . The ethynyl group’s position (C3 vs. C2) alters steric and electronic interactions in the aromatic ring.
Molecular Weight and Complexity :
Reactivity and Electronic Effects
- Electrophilic Substitution : Bromine’s strong electron-withdrawing effect (-I) at C2 deactivates the ring, directing incoming electrophiles to meta/para positions relative to the ethynyl group. In contrast, 1-chloro-2-ethynylbenzene lacks bromine, leading to less deactivation and distinct regioselectivity .
- Cross-Coupling Potential: The ethynyl group enables participation in Sonogashira or Heck couplings. However, steric hindrance from bromine and chlorine in the target compound may slow kinetics compared to less-halogenated analogues like 1-chloro-2-ethynylbenzene .
- Comparative Stability : Halogenated compounds with multiple electronegative groups (e.g., the isothiocyanate derivative) may exhibit lower thermal stability due to increased bond strain, whereas the target compound’s stability remains uncharacterized .
Computational Insights
Density-functional theory (DFT) methods, as described by Becke , could predict thermochemical properties (e.g., bond dissociation energies, electronic spectra) for these compounds. For instance:
- The ethynyl group’s sp-hybridized carbons likely increase electron density in the aromatic ring, affecting HOMO-LUMO gaps.
- Bromine’s polarizability may enhance dispersion forces, influencing solubility and crystallization behavior compared to fluorine-substituted analogues.
Q & A
Basic Synthetic Routes
Q: What are the recommended synthetic strategies for preparing 2-bromo-1-chloro-3-ethynylbenzene in laboratory settings? A: A robust approach involves sequential halogenation and Sonogashira coupling. First, bromination and chlorination of a benzene precursor (e.g., 1-chloro-3-iodobenzene) can be optimized using electrophilic aromatic substitution with FeCl₃ as a catalyst. The ethynyl group is introduced via palladium-catalyzed cross-coupling (Sonogashira reaction) using trimethylsilylacetylene (TMSA), followed by deprotection with K₂CO₃/MeOH. Computational tools like PubChem’s synthetic route predictor, which integrates databases such as REAXYS, can validate feasible pathways and identify optimal catalysts .
Spectroscopic Characterization
Q: What analytical methods are critical for confirming the structure of this compound? A:
- NMR : H and C NMR identify substituent positions. The ethynyl proton appears as a singlet (~2.5–3.5 ppm), while aromatic protons show coupling patterns indicative of para/meta substitution.
- IR : Stretching frequencies for C≡C (~2100 cm⁻¹) and C-Br (~650 cm⁻¹) confirm functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ for C₈H₅BrCl: calc. 218.91, observed 218.90).
Refer to PubChem’s spectral data for analogous halogenated aromatics to validate assignments .
Advanced Reactivity Studies
Q: How can researchers investigate the reactivity of the ethynyl group in this compound for click chemistry applications? A: The ethynyl group’s sp-hybridized carbon enables copper-catalyzed azide-alkyne cycloaddition (CuAAC). To optimize reaction conditions:
Screen copper sources (CuI vs. CuSO₄/ascorbate).
Vary solvents (DMSO for polar protic, THF for aprotic).
Monitor kinetics via in-situ IR or HPLC.
For mechanistic insights, deuterated analogs (e.g., replacing ethynyl with deuterated ethynyl) can track isotopic effects using H NMR .
DFT Calculation Discrepancies
Q: How can contradictions in DFT-predicted properties (e.g., bond energies, orbital energies) for halogenated aromatics be resolved? A: Hybrid functionals (e.g., B3LYP) incorporating exact exchange (e.g., 20% Hartree-Fock) improve accuracy for halogenated systems. For example:
Compare geometries optimized with B3LYP/6-31G(d) vs. M06-2X/def2-TZVP.
Validate thermochemical data (e.g., enthalpy of formation) against experimental benchmarks.
Becke’s work demonstrates that inclusion of exact exchange reduces average atomization energy errors to <3 kcal/mol .
Safety and Handling
Q: What safety protocols are essential when handling this compound? A:
- Skin/Eye Protection : Wear nitrile gloves and goggles; use fume hoods for synthesis.
- Spill Management : Neutralize with sodium bicarbonate, then adsorb with vermiculite.
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes.
Safety data for structurally similar bromochlorobenzenes (e.g., 3-bromochlorobenzene) recommend immediate medical consultation for ingestion .
Data Contradiction Resolution
Q: How should researchers address conflicting reactivity data reported in different studies (e.g., competing substitution pathways)? A:
Systematic Replication : Reproduce experiments under identical conditions (solvent, temperature, catalyst loading).
Computational Validation : Use DFT to model competing transition states (e.g., SNAr vs. radical pathways).
Isotopic Labeling : Introduce C or O isotopes to track mechanistic pathways via kinetic isotope effects (KIEs).
Qualitative research frameworks emphasize iterative hypothesis testing and triangulation of analytical methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
